(S)-(1,2,3,4-Tetrahydroquinolin-2-yl)methanol

Description

Structural Identification and Classification

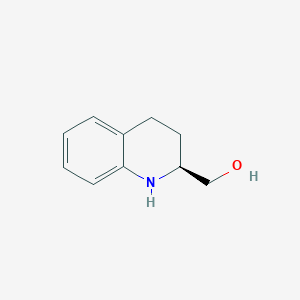

(S)-(1,2,3,4-Tetrahydroquinolin-2-yl)methanol belongs to the class of substituted tetrahydroquinolines, which are semi-hydrogenated derivatives of quinoline. The compound features a bicyclic structure consisting of a benzene ring fused to a partially saturated pyridine ring, with a hydroxymethyl substituent attached to the chiral carbon at position 2. The absolute configuration is designated as S, indicating the specific three-dimensional arrangement of atoms around the stereogenic center. Tetrahydroquinoline itself is described as a colorless oil that represents the semi-hydrogenated derivative of quinoline.

The molecular formula of the compound is C₁₀H₁₃NO, with a molecular weight of 163.22 grams per mole. The compound exists in two enantiomeric forms, with the S-enantiomer having the Chemical Abstracts Service registration number 63430-96-6. The structural motif contains both a secondary amine nitrogen within the tetrahydroquinoline ring system and a primary alcohol functional group on the side chain, providing multiple sites for further chemical modification and biological interaction.

The classification of this compound extends beyond simple structural categorization, as it represents a member of the broader family of chiral tetrahydroquinoline derivatives that have gained prominence in medicinal chemistry. The tetrahydroquinoline scaffold is recognized as a privileged structure in drug discovery, appearing in numerous bioactive natural products and synthetic pharmaceuticals. The specific hydroxymethyl substitution pattern at the 2-position introduces additional complexity and functionality that enhances its potential as a synthetic intermediate.

Historical Context in Heterocyclic Chemistry

The historical development of tetrahydroquinoline chemistry traces its origins to the discovery and isolation of quinoline itself, which was first extracted from coal tar in 1834 by German chemist Friedlieb Ferdinand Runge. Runge initially called quinoline "leukol," meaning "white oil" in Greek, and this discovery laid the foundation for the extensive development of quinoline-related chemistry that would follow. The progression from quinoline to its tetrahydro derivatives represents a significant advancement in heterocyclic chemistry, as researchers recognized the unique properties and potential applications of these partially saturated systems.

The synthesis of tetrahydroquinolines has been achieved through various methodological approaches developed over more than a century of research. Traditional methods included the hydrogenation of quinolines using heterogeneous catalysts, but these approaches often lacked stereochemical control. The development of asymmetric synthesis methods for tetrahydroquinoline derivatives represents a more recent advancement, with significant progress made in the late 20th and early 21st centuries. Rhodium-catalyzed asymmetric hydrogenation emerged as a particularly powerful tool, achieving enantioselectivities greater than 98% in the synthesis of functionalized tetrahydroquinolines.

The historical context of quinoline chemistry is deeply intertwined with medicinal chemistry, as many naturally occurring alkaloids containing quinoline or tetrahydroquinoline frameworks have been used in traditional medicine for centuries. The systematic study of these compounds began in the 19th century, leading to the isolation and characterization of important alkaloids such as quinine from Cinchona bark. This historical precedent established the pharmaceutical importance of quinoline-based compounds and motivated the development of synthetic analogues, including tetrahydroquinoline derivatives.

The evolution of synthetic methodologies for tetrahydroquinoline preparation has been driven by the recognition of their importance as pharmaceutical intermediates. Early synthetic approaches were limited by harsh reaction conditions and poor selectivity, but advances in catalysis and organic synthesis have provided more efficient and selective methods. The development of borrowing hydrogen methodology represents a particularly significant advancement, allowing for the atom-efficient synthesis of tetrahydroquinolines from readily available starting materials.

Importance in Chiral Tetrahydroquinoline Chemistry

The significance of this compound in chiral tetrahydroquinoline chemistry stems from its role as both a synthetic target and a building block for more complex chiral molecules. The compound exemplifies the challenges and opportunities presented by asymmetric synthesis in heterocyclic chemistry, where the creation of stereogenic centers requires sophisticated catalytic systems and careful optimization of reaction conditions. Recent developments in iridium-catalyzed asymmetric hydrogenation have demonstrated the ability to access both enantiomers of chiral tetrahydroquinoline derivatives with high enantioselectivity, achieving up to 98% enantiomeric excess for the R-enantiomer and 94% enantiomeric excess for the S-enantiomer.

The importance of chirality in tetrahydroquinoline chemistry cannot be overstated, as the biological activity of these compounds is often highly dependent on their three-dimensional structure. Many naturally occurring tetrahydroquinoline alkaloids exist as single enantiomers, and their synthetic analogues often display dramatically different biological properties depending on their stereochemical configuration. This stereochemical dependence has driven the development of increasingly sophisticated asymmetric synthetic methods, with this compound serving as an important test case for these methodologies.

The hydroxymethyl substituent at the 2-position introduces additional complexity to the stereochemical landscape of this compound. The presence of this functional group not only creates a stereogenic center but also provides a handle for further synthetic elaboration. This dual functionality makes the compound particularly valuable in synthetic chemistry, as it can serve as a platform for the construction of more complex molecules while maintaining the important tetrahydroquinoline core structure.

The development of enantiodivergent synthesis protocols has been particularly important for chiral tetrahydroquinoline chemistry, as it allows access to both enantiomers of a target compound using similar reaction conditions with different catalysts or reaction parameters. This approach has been successfully applied to tetrahydroquinoline derivatives, demonstrating that both enantiomers can be obtained through careful manipulation of reaction solvents and conditions. The ability to access both enantiomers efficiently is crucial for structure-activity relationship studies and for the development of pharmaceutical compounds.

Research Significance and Applications

The research significance of this compound extends across multiple domains of chemical science, from fundamental studies in asymmetric catalysis to practical applications in pharmaceutical chemistry. The compound serves as an important model system for understanding the stereochemical requirements and mechanistic details of asymmetric hydrogenation reactions. Research in this area has contributed to the broader understanding of how chiral catalysts can control the formation of stereogenic centers in complex heterocyclic systems, providing insights that have been applied to the synthesis of other pharmaceutically relevant compounds.

In the context of medicinal chemistry research, tetrahydroquinoline derivatives, including this specific compound, have demonstrated significant potential as therapeutic agents. The tetrahydroquinoline scaffold appears in numerous bioactive natural products and synthetic drugs, including compounds with anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. The specific structural features of this compound, particularly the hydroxymethyl substituent and defined stereochemistry, make it a valuable intermediate for the synthesis of more complex bioactive molecules.

The compound has found applications in the development of synthetic methodologies, particularly in the area of borrowing hydrogen catalysis. This approach represents an atom-efficient method for the synthesis of tetrahydroquinolines from readily available starting materials, with the compound serving as both a target molecule and a demonstration of the methodology's effectiveness. The development of these synthetic methods has broader implications for green chemistry and sustainable synthesis, as they often employ milder reaction conditions and generate fewer waste products compared to traditional approaches.

Research applications also extend to the study of structure-activity relationships in heterocyclic chemistry. The ability to access both enantiomers of the compound through enantiodivergent synthesis has enabled detailed studies of how stereochemistry affects biological activity. These studies are crucial for understanding the molecular basis of drug action and for the rational design of new therapeutic agents. The compound's role as a synthetic intermediate has also contributed to the development of libraries of related compounds for biological screening and drug discovery programs.

The significance of this compound in asymmetric synthesis research cannot be understated, as it represents a challenging target that has driven the development of new catalytic systems and synthetic strategies. The successful synthesis of this compound with high enantioselectivity has validated several important catalytic approaches and has provided a foundation for the development of even more sophisticated asymmetric methodologies. The insights gained from research on this compound have been applied to the synthesis of other chiral heterocycles, contributing to the broader field of asymmetric synthesis.

Properties

IUPAC Name |

[(2S)-1,2,3,4-tetrahydroquinolin-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c12-7-9-6-5-8-3-1-2-4-10(8)11-9/h1-4,9,11-12H,5-7H2/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSDYZRIUFBMUGV-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2NC1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=CC=CC=C2N[C@@H]1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50435580 | |

| Record name | [(2S)-1,2,3,4-Tetrahydroquinolin-2-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50435580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63430-96-6 | |

| Record name | (2S)-1,2,3,4-Tetrahydro-2-quinolinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63430-96-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [(2S)-1,2,3,4-Tetrahydroquinolin-2-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50435580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-(1,2,3,4-Tetrahydroquinolin-2-yl)methanol typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the reduction of (S)-2-quinolinecarboxaldehyde using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) or ethanol at low temperatures to ensure high yield and selectivity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding quinoline derivative. This process typically employs a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. The reaction conditions, including temperature and pressure, are optimized to maximize the yield and purity of the desired product.

Chemical Reactions Analysis

Types of Reactions: (S)-(1,2,3,4-Tetrahydroquinolin-2-yl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

Reduction: The compound can be further reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with thionyl chloride (SOCl2) can convert the hydroxyl group to a chloride.

Common Reagents and Conditions:

Oxidation: Chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane.

Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).

Substitution: Thionyl chloride (SOCl2) in dichloromethane.

Major Products:

Oxidation: (S)-2-quinolinecarboxaldehyde or (S)-2-quinolinecarboxylic acid.

Reduction: (S)-2-aminotetrahydroquinoline.

Substitution: (S)-(1,2,3,4-Tetrahydroquinolin-2-yl)chloride.

Scientific Research Applications

Chemical Applications

1. Building Block in Organic Synthesis

- This compound serves as a crucial intermediate in the synthesis of more complex organic molecules. Its chiral nature makes it particularly valuable in asymmetric synthesis, where it can be used to create enantiomerically pure compounds.

2. Reaction Mechanisms

- The presence of the hydroxymethyl group enhances its reactivity, allowing it to participate in various chemical reactions such as nucleophilic substitutions and reductions. This property is exploited in creating diverse chemical entities for further applications.

Biological Applications

1. Anticancer Properties

- Recent studies have highlighted the anticancer potential of tetrahydroquinoline derivatives. For instance, derivatives of (S)-(1,2,3,4-Tetrahydroquinolin-2-yl)methanol have demonstrated significant cytotoxicity against human colon cancer cells (HCT-116) and lung cancer cells (A549) by inducing cell cycle arrest and apoptosis through intrinsic and extrinsic pathways .

2. Mechanism of Action

- The mechanism involves the compound's interaction with specific molecular targets, leading to oxidative stress in cancer cells. This effect is mediated through signaling pathways such as PI3K/AKT/mTOR, which are crucial for cell proliferation and survival .

Medicinal Applications

1. Therapeutic Potential

- Ongoing research is investigating the potential of this compound as a therapeutic agent for various diseases, particularly neurological disorders. Its derivatives are being explored for their efficacy in modulating enzyme activity related to disease pathways.

2. Drug Development

- The compound's ability to form hydrogen bonds due to its hydroxymethyl group positions it as a viable candidate for drug design. It can interact with biological receptors and enzymes, potentially leading to the development of new pharmaceuticals targeting specific conditions.

Industrial Applications

1. Fine Chemicals Production

- In industrial settings, this compound is utilized as an intermediate in the synthesis of fine chemicals and agrochemicals. Its role as a building block facilitates the production of various compounds used in agriculture and pharmaceuticals.

2. Cosmetic Formulations

- The compound's properties are also being investigated for applications in cosmetic formulations due to its potential moisturizing effects and ability to enhance skin hydration when incorporated into topical products .

Data Summary Table

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Chemistry | Building block for organic synthesis | Facilitates asymmetric synthesis |

| Biology | Anticancer research | Induces apoptosis in cancer cells |

| Medicine | Potential therapeutic agent | Modulates enzyme activity related to diseases |

| Industry | Intermediate for fine chemicals | Used in agrochemical synthesis |

| Cosmetics | Skin hydration formulations | Enhances moisturizing properties |

Case Studies

- Anticancer Activity Study

- Drug Design Research

Mechanism of Action

The mechanism of action of (S)-(1,2,3,4-Tetrahydroquinolin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds with biological molecules, influencing their function. In medicinal chemistry, its derivatives are designed to target specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Structural Analogues: Substituent Position and Functional Groups

The biological and chemical properties of tetrahydroquinoline derivatives are highly sensitive to substituent positions and functional groups. Below is a comparative analysis:

Key Observations :

- The position of the hydroxymethyl group (2 vs. 3 vs. 6) alters hydrogen-bonding capacity and solubility, impacting biological interactions .

- Isoquinoline vs. Quinoline Cores: Isoquinoline derivatives (e.g., [(3S)-2-Nitroso-tetrahydroisoquinolin-3-yl]methanol) exhibit distinct electronic properties due to nitrogen positioning, influencing reactivity in borrowing hydrogen (BH) catalysis .

- Functional Group Variations : Nitroso or acetamide substituents introduce unique reactivity (e.g., nitroso groups participate in redox reactions) .

Stereochemical Comparisons

Enantiomeric differences significantly affect pharmacological profiles:

Example: The S-enantiomer of (1,2,3,4-Tetrahydroquinolin-2-yl)methanol may exhibit higher antimicrobial activity due to optimized spatial alignment with bacterial enzyme active sites .

Insights :

- Hydroxymethyl vs. Acetamide : Acetamide derivatives (e.g., N-(1,2,3,4-THQ-5-yl)acetamide) show enhanced anticancer activity due to improved membrane permeability .

- Methyl/Phenyl Substitutions : Bulky groups (e.g., 1-Methyl-2-phenyl derivatives) enhance antimicrobial potency but may reduce solubility .

Biological Activity

(S)-(1,2,3,4-Tetrahydroquinolin-2-yl)methanol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a tetrahydroquinoline core with a hydroxymethyl substituent. This unique structure contributes to its reactivity and potential interactions with various biological targets. The hydroxymethyl group is believed to facilitate hydrogen bonding with enzymes or receptors, potentially modulating their activity.

The precise mechanism of action for this compound remains partially understood. However, it is hypothesized that the compound interacts with biological targets through:

- Hydrogen Bonding : The hydroxymethyl group can form hydrogen bonds with active sites on enzymes or receptors.

- Oxidative Stress Modulation : Similar compounds have shown the ability to induce oxidative stress in cancer cells by disrupting cellular redox balance .

This interaction can lead to various physiological effects, including cytotoxicity against cancer cells.

Anticancer Properties

Recent studies have highlighted the anticancer potential of tetrahydroquinoline derivatives. For instance:

- Cytotoxicity : this compound has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro assays demonstrated significant antiproliferative activity in colorectal cancer (CRC) cell lines such as HCT-116 and MCF-7 .

| Cell Line | IC50 (µM) | Type of Cancer |

|---|---|---|

| HCT-116 | 0.6 | Colorectal |

| MCF-7 | Varies | Breast |

These findings suggest that the compound may serve as a lead candidate for further drug development targeting CRC and possibly other malignancies.

Neuroprotective Effects

Research indicates that tetrahydroquinoline derivatives may also possess neuroprotective properties. The compound is being investigated for its potential role in treating neurodegenerative diseases by acting as a ligand for biological receptors involved in neuronal signaling.

Case Studies and Research Findings

- Colorectal Cancer Study : A study synthesized novel tetrahydroquinolinones and assessed their ability to inhibit CRC growth. The results indicated that these compounds could induce oxidative stress leading to autophagy in cancer cells via the PI3K/AKT/mTOR signaling pathway .

- Neurodegenerative Disease Research : Investigations into this compound's role as a pharmacophore revealed its potential in modulating enzyme interactions critical for neuronal health.

Q & A

Q. What are the optimized synthetic routes for (S)-(1,2,3,4-Tetrahydroquinolin-2-yl)methanol, and how are stereochemical outcomes controlled?

The compound is synthesized via reduction of tetrahydroquinoline precursors. For example, LiAlH4 in THF reduces carbonyl intermediates to yield the alcohol, while SOCl2 in CHCl3 facilitates chlorination steps . Enantiomeric purity is achieved through kinetic resolution using enzymes like Novozym® 435 in THF/water systems, isolating the (S)-enantiomer with >90% ee via selective ester hydrolysis .

Q. How is enantiomeric purity validated, and what analytical methods are recommended?

Chiral HPLC or GC with chiral stationary phases (e.g., amylose or cellulose derivatives) is standard. Nuclear magnetic resonance (NMR) with chiral shift reagents (e.g., Eu(hfc)3) can distinguish enantiomers. Polarimetry is used for rapid optical rotation checks .

Q. What crystallographic data are available for structural confirmation?

Single-crystal X-ray diffraction studies confirm the stereochemistry. For example, derivatives crystallize in triclinic systems (space group P-1) with C–H···O/N hydrogen bonding networks. Powder X-ray diffraction (PXRD) simulates bulk crystallinity .

Advanced Research Questions

Q. How can computational modeling guide the design of tetrahydroquinoline derivatives for selective enzyme inhibition?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations predict binding affinities to targets like neuronal nitric oxide synthase (nNOS). Substituents at the 2- and 6-positions (e.g., thiophene-2-carboximidamide) enhance selectivity by forming hydrogen bonds with active-site residues (e.g., Glu592 in nNOS) .

Q. What strategies resolve contradictions in biological activity data across analogs?

Discrepancies in IC50 values may arise from off-target interactions or assay conditions. Use orthogonal assays (e.g., fluorescence polarization vs. radiometric) and validate with knockout cell lines. For example, N-alkylation of the tetrahydroquinoline core reduces cytotoxicity while maintaining target affinity .

Q. How do reaction conditions influence catalytic hydrogenation efficiency in tetrahydroquinoline synthesis?

Catalytic hydrogenation (Pd/C or Raney Ni) under H2 in ethanol or methanol achieves >95% yield. Temperature (25–60°C) and catalyst loading (5–10 wt%) balance reaction speed and byproduct formation. Raney Ni with hydrazine hydrate selectively reduces nitro groups without over-reducing aromatic rings .

Q. What are the key structure-activity relationships (SAR) for antimicrobial activity in tetrahydroquinoline derivatives?

The 2-hydroxymethyl group enhances membrane permeability, while electron-withdrawing substituents (e.g., CF3) at the 4-position improve bacterial efflux pump inhibition. SAR studies show MIC values of 2–8 µg/mL against S. aureus when combined with a thiazole moiety .

Methodological Considerations

Q. How to troubleshoot low yields in kinetic resolution of racemic mixtures?

Low enantioselectivity may result from suboptimal enzyme-substrate ratios or solvent polarity. Use a biphasic system (e.g., THF/water) to stabilize the enzyme. Pre-incubate Novozym® 435 with substrate analogs to enhance activity .

Q. What protocols ensure reproducibility in Pd-catalyzed coupling reactions?

Degas solvents (MeCN, DMF) with N2 for 30 minutes to prevent Pd oxidation. Use Buchwald-Hartwig conditions (e.g., K2CO3, KI) for C–N couplings. Monitor reaction progress via LC-MS to halt at >90% conversion .

Q. How to validate biological activity mechanisms in cell-free vs. cellular assays?

Use surface plasmon resonance (SPR) for in vitro binding constants (KD), and compare with cellular IC50 values. A >10-fold discrepancy suggests poor cell permeability. Mitigate with prodrug strategies (e.g., esterification of the hydroxymethyl group) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.